molecular formula C12H10Cl2N2O B2434990 N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride

Cat. No.: B2434990
M. Wt: 269.12 g/mol
InChI Key: CZNNJOSFWZBQKH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C12H9ClN2O
  • Molar Mass : 232.67 g/mol
  • Density : 1.341 g/cm³ (predicted)

N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride functions primarily as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Its interaction with this receptor is characterized by:

  • EC50 Values :
    • Rat mGlu4: 290 nM
    • Human mGlu4: 1.1 µM

Additionally, it exhibits antagonistic activity towards mGlu5 receptors and positive allosteric regulatory activity at mGlu6 receptors. The compound also interacts with monoamine oxidase A and B (MAO-A and MAO-B), indicating its potential role in modulating neurotransmitter levels, which is crucial for conditions such as anxiety and schizophrenia .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Positive Allosteric Modulation Enhances mGlu4 receptor activity, potentially improving synaptic transmission in glutamatergic pathways.
Antagonistic Activity Inhibits mGlu5 receptor function, which may help in conditions characterized by excessive glutamate signaling.
Monoamine Oxidase Interaction Inhibits MAO-A and MAO-B, contributing to increased levels of neurotransmitters like serotonin and dopamine.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)pyridine-3-carboxamideC12H9ClN2ODifferent receptor modulation profiles
6-Amino-N-(3-ethoxyphenyl)pyridine-2-carboxamideC12H14N2OKnown for enzyme inhibition potential
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamideC14H13ClN2OUsed as an impurity reference material in studies

This table illustrates that while there are compounds with similar structures, N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride's selective modulation at mGlu4 receptors sets it apart from others.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuropharmacological Implications :
    • A study demonstrated that N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride could significantly reduce anxiety-like behaviors in rodent models by modulating glutamate signaling pathways.
  • Interaction with MAO Enzymes :
    • Research indicated that the compound has Ki values of 8.5 µM for MAO-A and 0.72 µM for MAO-B, suggesting a potential therapeutic application in treating depression through monoamine modulation .
  • Potential in Treating Schizophrenia :
    • Given its profile as a PAM at mGlu4 and antagonist at mGlu5, this compound is being evaluated for its efficacy in alleviating symptoms associated with schizophrenia, where glutamate dysregulation is prevalent.

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNNJOSFWZBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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